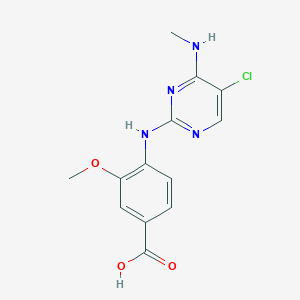

4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid

Description

4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid is a pyrimidine-derived benzoic acid compound featuring a chloro-substituted pyrimidine core linked to a methoxybenzoic acid moiety via an amino group. The molecular formula is C₁₃H₁₄ClN₅O₃, with a molar mass of 363.75 g/mol (calculated). It has been utilized as a precursor in synthesizing proteolysis-targeting chimeras (PROTACs), as evidenced by its incorporation into kinase-targeting molecules like AP-PROTAC-2 .

Properties

Molecular Formula |

C13H13ClN4O3 |

|---|---|

Molecular Weight |

308.72 g/mol |

IUPAC Name |

4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-3-methoxybenzoic acid |

InChI |

InChI=1S/C13H13ClN4O3/c1-15-11-8(14)6-16-13(18-11)17-9-4-3-7(12(19)20)5-10(9)21-2/h3-6H,1-2H3,(H,19,20)(H2,15,16,17,18) |

InChI Key |

FDJDDPNOJDABJG-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC(=NC=C1Cl)NC2=C(C=C(C=C2)C(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the chloro and methylamino groups. The final step involves coupling the pyrimidine derivative with 3-methoxybenzoic acid under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of purification techniques like recrystallization and chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a carboxylic acid derivative, while substitution of the chloro group with an amine results in an amino-substituted pyrimidine derivative.

Scientific Research Applications

4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of downstream targets. This can lead to the disruption of signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Structural and Functional Analysis

Methoxy vs.

Pyrrolo-Pyrimidine Fusion :

- The pyrrolo[2,3-d]pyrimidine derivative (C₁₉H₂₁ClN₆O₃) adds a fused heterocyclic ring, increasing molecular weight and steric bulk. This modification may enhance binding to ATP pockets in kinases but could reduce solubility .

Comparison with Pazopanib: Pazopanib (C₂₁H₂₃N₇O₂S·HCl) shares a pyrimidine component but incorporates a benzenesulfonamide and indazole group.

Biological Activity

4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 308.72 g/mol. Its structure includes a chloro group, a methylamino group, and a methoxy group attached to a benzoic acid backbone, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have been shown to inhibit specific enzymes and receptors involved in disease processes, particularly in cancer and viral infections.

Interaction Studies

Studies have demonstrated that this compound can bind to proteins and enzymes critical in disease pathways. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to quantify binding affinities and elucidate interaction dynamics.

Anticancer Potential

Research indicates that compounds with structural similarities to this compound exhibit anticancer properties. For instance, derivatives have been evaluated for their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

| Compound Name | Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer | TBD | Apoptosis induction |

| Related Pyrimidine Derivative | Antiviral | 1.99 (HBV) | A3G level increase |

Antiviral Activity

In addition to anticancer effects, this compound has shown promise as an antiviral agent. For example, studies on related derivatives indicate significant activity against Hepatitis B virus (HBV), with IC50 values as low as 1.99 µM. The mechanism involves increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication.

Case Studies

- Antiviral Efficacy : A study evaluated the anti-HBV activity of a related compound, demonstrating that it effectively reduced HBV DNA levels in vitro. The compound exhibited low toxicity and favorable pharmacokinetic properties, indicating potential for further development as an antiviral therapy.

- Antitumor Activity : Another research effort focused on the anticancer properties of pyrimidine derivatives similar to this compound. These studies reported significant inhibition of tumor growth in various cancer cell lines, suggesting that this class of compounds may serve as effective chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.